Lipophilicity (XLogP3) Comparison: Cyclobutane vs. Cyclopropane Spiro Analogs
The target compound's cyclobutane ring confers higher lipophilicity compared to its direct cyclopropane analog. The computed XLogP3 for Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclobutane] is 1.7 [1]. While precise computed data for the cyclopropane analog is not consolidated in a single authoritative database, a class-level inference based on the loss of a methylene group and molecular weight reduction (160.22 vs. 146.19 g/mol) indicates a lower logP, which impacts membrane permeability predictions.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 (C10H12N2, MW 160.22) |
| Comparator Or Baseline | Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,1'-cyclopropane] (CAS 1823952-27-7, C9H10N2, MW 146.19): XLogP3 not available, but expected to be lower. |
| Quantified Difference | ΔMW = -14.03 g/mol; logP decrease inferred from structural change. |
| Conditions | Computed by XLogP3 3.0 (PubChem release). |
Why This Matters
Lipophilicity is a key determinant of absorption, distribution, metabolism, and excretion (ADME) profiles; selecting the correct spiro size is crucial for maintaining the desired pharmacokinetic properties in a lead series.
- [1] PubChem. (2025). Compound Summary for CID 139026897: 1',2'-Dihydrospiro(cyclobutane-1,3'-pyrrolo(3,2-b)pyridine). National Library of Medicine. View Source
